

# An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Coniine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (-)-Coniine

Cat. No.: B1195747

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** Coniine, a piperidine alkaloid, is a potent neurotoxin historically infamous as the primary toxic component of poison hemlock (*Conium maculatum*). Its synthesis by Albert Ladenburg in 1886 marked a milestone in organic chemistry as the first total synthesis of an alkaloid. Coniine exists as two enantiomers, with the naturally occurring dextrorotatory form being (S)-(+)-coniine and the levorotatory form being (R)-(-)-coniine. This guide provides a detailed examination of the chemical structure, absolute stereochemistry, and physicochemical properties of (-)-coniine, along with relevant experimental protocols for its elucidation and synthesis.

## Chemical Structure and Nomenclature

(-)-Coniine is a saturated heterocyclic compound featuring a piperidine ring substituted at the C-2 position with an n-propyl group.<sup>[1]</sup> The presence of a chiral center at C-2 gives rise to its stereoisomerism.<sup>[2]</sup>

- Molecular Formula: C<sub>8</sub>H<sub>17</sub>N<sup>[3]</sup>
- IUPAC Name: (2R)-2-propylpiperidine
- CAS Number: 5985-99-9
- Molecular Weight: 127.23 g/mol <sup>[4]</sup>

The structure consists of a secondary amine within the piperidine ring, making it a basic compound capable of forming crystalline salts.[\[5\]](#)

## Stereochemistry and Optical Activity

The absolute configuration of the stereocenter at the C-2 position determines the biological activity and toxicity of coniine. The two enantiomers are:

- **(R)-(-)-Coniine:** The levorotatory enantiomer.
- **(S)-(+)-Coniine:** The dextrorotatory enantiomer.

While natural coniine from *Conium maculatum* can be a mixture of both enantiomers, the (R)-(-)-enantiomer is generally the more biologically active and toxic of the two.[\[5\]](#) The stereochemistry plays a critical role in its interaction with nicotinic acetylcholine receptors (nAChRs), the primary target of its neurotoxic action.

## Physicochemical and Spectroscopic Properties

The quantitative properties of coniine are summarized in the tables below.

Table 1: General Physicochemical Properties of Coniine

Property	Value	Reference(s)
Appearance	Colorless liquid	<a href="#">[5]</a>
Odor	Mousy, unpleasant	<a href="#">[5]</a>
Boiling Point	166–167 °C	<a href="#">[3]</a>
Melting Point	-2 °C	<a href="#">[5]</a>

| Solubility | Soluble in alcohol, ether; 1 mL dissolves in 90 mL water. [\[5\]](#) |

Table 2: Optical Rotation of Coniine Enantiomers and Salts

Compound	Specific Rotation [ $\alpha$ ]D	Conditions	Reference(s)
(R)-(-)-Coniine	-7.9°	c = 0.5, CHCl <sub>3</sub>	<a href="#">[5]</a>
(S)-(+)-Coniine	+8.4°	c = 4.0, CHCl <sub>3</sub>	<a href="#">[5]</a>
(R)-(-)-Coniine HCl	-5.2°	c = 0.5, Methanol	<a href="#">[5]</a>

| (S)-(+)-Coniine HCl | +4.6° | c = 0.5, Methanol | [\[5\]](#) |

Table 3: <sup>13</sup>C NMR Chemical Shifts for Coniine Solvent: CDCl<sub>3</sub>. Reference: J. Org. Chem., 68, 1919 (2003).

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C-2	57.0
C-3	30.2
C-4	25.0
C-5	25.9
C-6	47.1
C-1' (Propyl)	36.5
C-2' (Propyl)	20.0

| C-3' (Propyl) | 14.1 |

## Toxicity

The toxicity of coniine is stereoselective, with the (R)-(-) enantiomer exhibiting greater potency. Death is typically caused by respiratory paralysis resulting from the blockade of neuromuscular junctions.[\[5\]](#)

Table 4: Acute Toxicity of Coniine Enantiomers in Mice

Isomer	LD <sub>50</sub> (mg/kg)	Reference(s)
(R)-(-)-Coniine	7.0	[6]
(±)-Coniine (Racemic)	7.7	[6]

| (S)-(+)-Coniine | 12.1 | [6] |

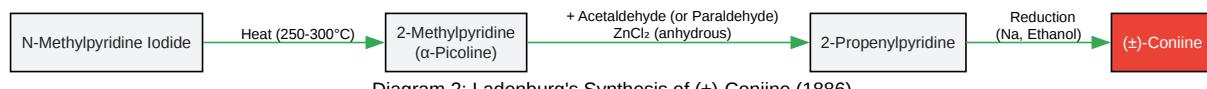
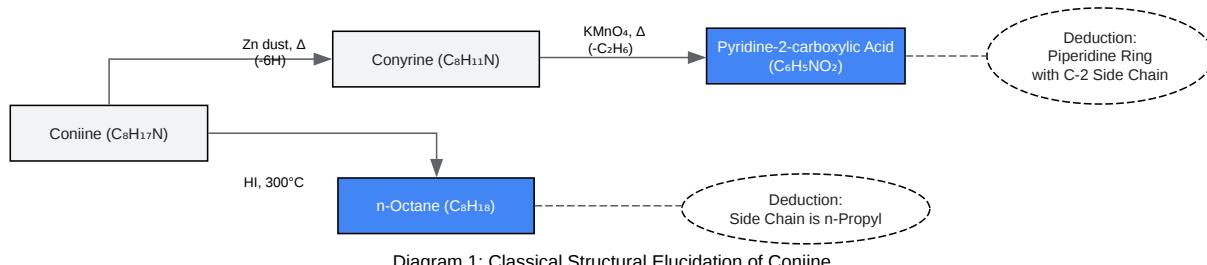
## Structural Elucidation and Synthesis

The determination of coniine's structure was a landmark achievement in natural product chemistry.

The structure was deduced through a series of chemical degradation reactions performed by August Wilhelm von Hofmann.

- Dehydrogenation: Distillation of coniine with zinc dust removed six hydrogen atoms, converting the piperidine ring into a pyridine ring and forming a new compound named 'conyrine'.
- Oxidation: Oxidation of conyrine with potassium permanganate (KMnO<sub>4</sub>) cleaved the side chain, yielding pyridine-2-carboxylic acid (α-picolinic acid). This established that coniine is a piperidine derivative with a side chain at the C-2 position.
- Side Chain Determination: Heating coniine with hydriodic acid (HI) at 300°C resulted in the formation of n-octane, not iso-octane. This confirmed the side chain was an unbranched n-propyl group.

This logical workflow established the structure of coniine as 2-n-propylpiperidine.

Diagram 2: Ladenburg's Synthesis of ( $\pm$ )-Coniine (1886)

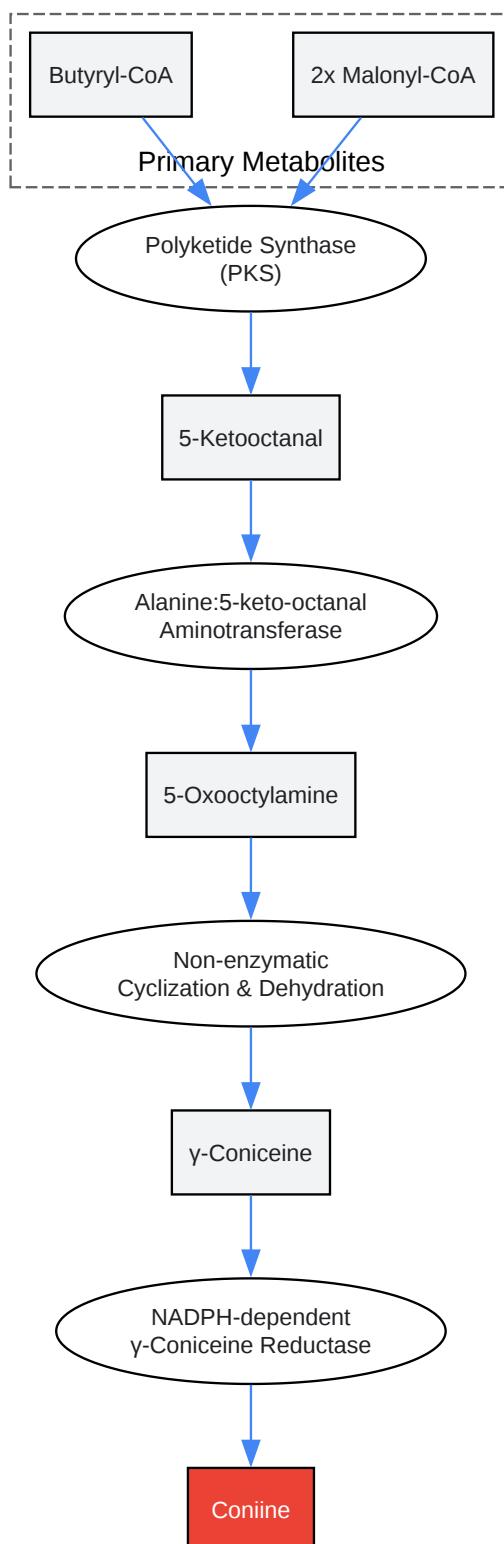


Diagram 3: Biosynthetic Pathway of Coniine

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Coniine - Structural elucidation | PPTX [slideshare.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Coniine - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Coniine! - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Atropine [chm.bris.ac.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Coniine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195747#chemical-structure-and-stereochemistry-of-coniine>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)